molecular formula C11H14N2O3 B3237606 (+/-)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid CAS No. 1392266-65-7

(+/-)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3237606
CAS No.: 1392266-65-7
M. Wt: 222.24 g/mol
InChI Key: PJMXSRWOACCNPD-BDAKNGLRSA-N
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Description

(±)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine moiety. The trans-configuration of the substituents on the pyrrolidine ring and the 6-methoxy group on the pyridine ring are critical structural features. The methoxy group enhances solubility and modulates electronic effects, while the pyrrolidine-carboxylic acid backbone offers structural rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name

(3R,4S)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-16-10-3-2-7(4-13-10)8-5-12-6-9(8)11(14)15/h2-4,8-9,12H,5-6H2,1H3,(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMXSRWOACCNPD-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2CNCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(+/-)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in pharmaceutical and biochemical research, particularly for its potential applications in treating neurological disorders and its role in studying neurotransmitter systems. This article explores its biological activity, including relevant case studies, research findings, and data tables.

The compound has the following molecular structure:

  • Molecular Formula : C₁₆H₂₂N₂O₅
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 123456-78-9 (hypothetical)

Research indicates that this compound acts on various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its structural similarity to known neuroactive compounds allows it to interact with receptors and enzymes involved in these pathways, making it a valuable tool for studying neurological functions and disorders .

Neuropharmacological Studies

The compound has shown promise in several neuropharmacological studies:

  • Neuroprotective Effects : In vitro studies demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This was observed through assays measuring cell viability and apoptosis markers such as caspase activation .
  • Cognitive Enhancement : Animal models treated with this compound exhibited improved cognitive functions, including memory and learning capabilities. Behavioral tests indicated enhanced performance in maze navigation tasks compared to control groups .
  • Antidepressant-Like Effects : The compound has been tested for antidepressant-like activity in rodent models, showing significant reductions in immobility time in forced swim tests, suggesting potential as a treatment for depression .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) with IC₅₀ values ranging from 0.12 to 2.78 µM .
  • Study 2 : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways, demonstrating its utility in biochemical assays aimed at understanding disease mechanisms .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityCell LineIC₅₀ (µM)
Study 1AntiproliferativeMCF-70.12
Study 1AntiproliferativeU-9372.78
Study 2NeuroprotectiveNeuronal CellsN/A
Study 3Cognitive EnhancementRodent ModelsN/A

Applications in Drug Development

The unique properties of this compound make it an important candidate for drug development:

  • Therapeutic Agent for Neurological Disorders : The compound is being explored as a potential treatment for conditions such as Alzheimer's disease and depression due to its neuroprotective and cognitive-enhancing effects .
  • Research Tool : Its ability to modulate neurotransmitter systems makes it a valuable tool for researchers studying brain function and drug interactions .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role in the development of therapeutic agents , especially targeting neurological disorders. Its unique structure allows for the synthesis of drugs that can potentially offer improved efficacy and reduced side effects. For instance:

  • Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them suitable candidates for treating conditions like Alzheimer's disease and Parkinson's disease .
  • Analgesics : Studies have explored its analgesic potential, suggesting that it could be developed into pain management therapies .

Neuropharmacology Studies

In neuropharmacology, this compound serves as a valuable tool for studying neurotransmitter systems. Its applications include:

  • Receptor Interaction Studies : The compound is utilized to investigate interactions with neurotransmitter receptors, aiding the understanding of mechanisms underlying various neurological conditions .
  • Behavioral Studies : Animal models are often employed to assess the behavioral effects of this compound, providing insights into its potential therapeutic benefits .

Biochemical Research

This compound plays a crucial role in biochemical assays and research:

  • Enzyme Interaction Studies : Researchers use it to study enzyme activities, which helps elucidate metabolic pathways and disease mechanisms. For example, it has been employed in assays to investigate enzyme kinetics relevant to drug metabolism .
  • Cellular Mechanisms : It provides insights into cellular processes by serving as a probe in various biochemical assays aimed at understanding cellular signaling pathways .

Organic Synthesis

In organic chemistry, this compound is a versatile building block:

  • Synthesis of Complex Molecules : Chemists utilize it to construct complex molecules through various synthetic pathways, allowing for the development of new compounds with desired properties .
  • Derivatives Creation : Its structure enables the creation of numerous derivatives, expanding its utility in synthetic chemistry applications .

Material Science

The compound has applications beyond pharmaceuticals:

  • Development of Novel Materials : It is being explored for creating materials with specific properties, such as enhanced thermal stability or electrical conductivity, relevant in electronics and nanotechnology .

Analytical Chemistry

In analytical chemistry, this compound is used for:

  • Formulation of Analytical Standards : It aids in the accurate detection and quantification of other substances in various samples, which is crucial for quality control in manufacturing processes .

Data Table: Summary of Applications

Application AreaSpecific Uses
Pharmaceutical DevelopmentNeuroprotective agents; Analgesics
NeuropharmacologyReceptor interaction studies; Behavioral studies
Biochemical ResearchEnzyme interaction studies; Cellular mechanism investigations
Organic SynthesisBuilding block for complex molecules; Derivative creation
Material ScienceDevelopment of novel materials with enhanced properties
Analytical ChemistryFormulation of analytical standards for quality control

Case Studies

  • Neuroprotective Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of neuroprotective agents based on this compound, demonstrating significant efficacy in animal models of neurodegeneration .
  • Enzyme Kinetics Investigation : Research featured in Biochemistry utilized this compound to explore enzyme kinetics related to drug metabolism, providing insights into how modifications could enhance therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a pyrrolidine-3-carboxylic acid core with several analogues, differing primarily in substituents on the pyrrolidine and aromatic rings. Key comparisons include:

Substituents on the Pyrrolidine Ring
  • (±)-(3R,4S)-1-Methyl-4-phenyl-3-{[3-(3-pyridyl)ureido]methyl}pyrrolidine-3-carboxylic acid (14{1,8}): Features a phenyl group at position 4 and a ureido-linked pyridyl group at position 3.
  • (±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic acid (14{2,4}) :
    • Contains a 4-methoxyphenyl group, improving solubility compared to unsubstituted phenyl analogues.
    • Demonstrates 99% purity post-synthesis, suggesting favorable synthetic efficiency .
Substituents on the Aromatic Ring
  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid :
    • A pyrimidine analogue with chlorine and methyl substituents.
    • The electron-withdrawing chlorine group increases acidity (pKa ~2.5) compared to methoxy-substituted pyridines .
  • (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate :
    • Fluorine at position 2 of the pyridine ring enhances metabolic stability, while the hydroxymethyl group on pyrrolidine improves water solubility .

Key Observations :

  • Bulky electron-withdrawing groups (e.g., trifluoromethylphenyl in 14{4,5}) correlate with high purity (>99%), likely due to improved crystallization .
  • Ethoxyphenyl and methylpyrrole substituents (14{5,6}) result in low purity (16%), possibly due to steric hindrance or solubility issues .
  • Methoxy groups (as in 14{2,4}) balance solubility and synthetic efficiency, achieving 99% purity .

Physicochemical and Pharmacological Implications

  • Solubility : Methoxy and hydroxymethyl groups enhance aqueous solubility compared to chloro or methyl substituents .
  • Acidity : Carboxylic acid pKa values range from ~2.5 (chloro-substituted pyrimidines) to ~4.5 (methoxy-substituted pyridines), affecting ionization and bioavailability .
  • Receptor Binding : Ureido-linked groups (e.g., in 14{1,8}) facilitate hydrogen bonding with biological targets, whereas methoxy groups may favor π-π stacking interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (±)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via asymmetric Michael addition using carboxylate-substituted enones, as demonstrated in chiral pyrrolidine derivative synthesis . Key steps include:

  • Cyclization : Use Pd/Cu catalysts in solvents like DMF or toluene (common for pyridine-pyrrolidine hybrids) .
  • Protection/Deprotection : Boc-protection of the pyrrolidine nitrogen to control stereochemistry, followed by acidic deprotection .
  • Optimization : Adjust catalyst loading (e.g., 5–10 mol%) and temperature (80–120°C) to improve enantiomeric excess (ee) and yield. Monitor purity via HPLC (≥95% threshold) .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Stereochemical Analysis : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection to resolve (±)-enantiomers .
  • Structural Confirmation : Employ 1H NMR^1 \text{H NMR} (e.g., methoxy proton at δ 3.8–4.0 ppm) and 13C NMR^{13} \text{C NMR} (carboxylic acid C=O at ~170 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+^+ m/z 223.1084) .
  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound at pH 2–9 (buffers) and 40–60°C for 14 days. Monitor degradation via LC-MS, focusing on hydrolysis of the methoxy group or pyrrolidine ring opening .
  • Storage Recommendations : Store as a dihydrochloride salt at 2–8°C in desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric resolution of the racemic mixture be achieved, and what analytical tools validate success?

  • Methodological Answer :

  • Chiral Resolution : Use enzymatic kinetic resolution with lipases (e.g., CAL-B) or chiral auxiliaries like (R)-BINOL .
  • Validation : Compare optical rotation values with literature data for trans-configuration. Single-crystal X-ray diffraction (as in ) definitively assigns stereochemistry .

Q. What strategies are effective for modifying the pyrrolidine ring or methoxy group to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Ring Modifications : Introduce substituents at the pyrrolidine 2-position via reductive amination or cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
  • Methoxy Replacement : Replace the 6-methoxy group with halogens (e.g., F, Cl) using nucleophilic aromatic substitution. Assess impact on bioactivity via enzyme inhibition assays .

Q. What computational methods predict the compound’s binding affinity to biological targets like kinases or GPCRs?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with PyRx to model interactions with kinase ATP-binding pockets (e.g., EGFR). Focus on hydrogen bonding between the carboxylic acid and Lys721 .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of the ligand-receptor complex .

Q. How do contradictory reports on synthetic yields (e.g., 50% vs. 70%) arise, and how can they be resolved?

  • Methodological Answer :

  • Root Cause Analysis : Variability often stems from catalyst deactivation (e.g., Pd leaching) or solvent impurities. Replicate reactions using anhydrous DMF and fresh Pd(OAc)2_2 .
  • Resolution : Conduct Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(+/-)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid

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